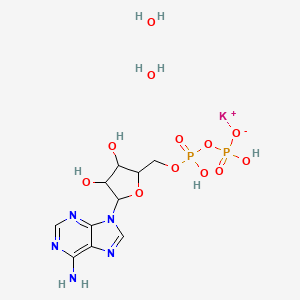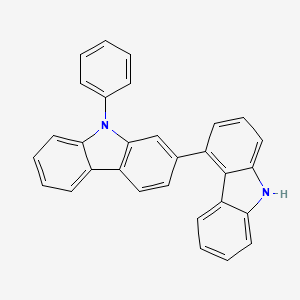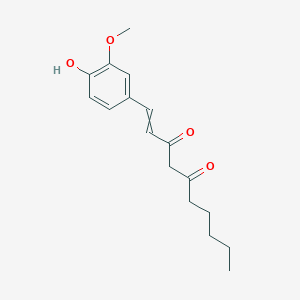
Adenosine-5'-diphosphate,monopotassium salt dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-diphosphate monopotassium salt dihydrate is a crucial compound in the realm of biochemistry and molecular biology. It is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position. This compound plays a significant role in energy transfer within cells, acting as a precursor for adenosine triphosphate (ATP) biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 5’-diphosphate monopotassium salt dihydrate can be synthesized through the dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases. This reaction typically occurs under controlled enzymatic conditions to ensure the precise removal of a phosphate group .
Industrial Production Methods
Industrial production of adenosine 5’-diphosphate monopotassium salt dihydrate often involves microbial fermentation processes. Specific strains of bacteria are cultured under optimal conditions to produce the compound, which is then extracted and purified through various biochemical techniques .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-diphosphate monopotassium salt dihydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of adenosine 5’-diphosphate monopotassium salt dihydrate can lead to the formation of adenosine 5’-monophosphate (AMP) and other oxidized derivatives .
Scientific Research Applications
Adenosine 5’-diphosphate monopotassium salt dihydrate has a wide range of scientific research applications:
Chemistry: It is used in studies involving energy transfer and nucleotide metabolism.
Biology: It plays a role in cellular respiration and energy production.
Medicine: It is used in research related to platelet aggregation and cardiovascular health.
Industry: It is utilized in the production of various biochemical reagents and pharmaceuticals.
Mechanism of Action
The mechanism of action of adenosine 5’-diphosphate monopotassium salt dihydrate involves its interaction with specific receptors and enzymes within the cell. It acts as a weak platelet agonist, targeting the P2Y receptor. This interaction enhances the effects of other platelet agonists and promotes the stability of platelet aggregates when released from platelet dense granules . Additionally, it plays a vital role in the conversion of ADP to ATP, which is essential for cellular energy transfer .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.
Adenosine 5’-monophosphate (AMP): Contains one phosphate group and is involved in various metabolic pathways.
2’-deoxyadenosine 5’-diphosphate (dADP): A deoxy form of ADP involved in DNA synthesis.
Uniqueness
Adenosine 5’-diphosphate monopotassium salt dihydrate is unique in its specific role in platelet aggregation and energy transfer. Unlike ATP, which is primarily an energy carrier, ADP also acts as a signaling molecule in various biochemical pathways .
Properties
IUPAC Name |
potassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.K.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;2*1H2/q;+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCXEPLDPMALMF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18KN5O12P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid](/img/structure/B13396192.png)

![2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide](/img/structure/B13396212.png)


![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13396224.png)
![2-[[6-[[1-[3-[(2-Cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13396231.png)




![5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B13396262.png)
![1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid](/img/structure/B13396267.png)
![4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13396268.png)
